molecular formula C8H6N2O B009811 (2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile CAS No. 110038-41-0

(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile

Cat. No. B009811
M. Wt: 146.15 g/mol
InChI Key: BGFZKRLPYIIBTJ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile, also known as POC, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. POC is a chiral epoxide that can exist in two enantiomeric forms, (2S,3S)-POC and (2R,3R)-POC.

Mechanism Of Action

The mechanism of action of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile is not fully understood, but it is believed to involve the formation of covalent adducts with cellular nucleophiles, such as proteins and DNA. This can lead to the inhibition of various cellular processes, including viral replication, cell proliferation, and inflammation.

Biochemical And Physiological Effects

Studies have shown that (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of HIV and hepatitis C virus, and reduce inflammation in animal models of inflammatory bowel disease. In addition, (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile has been found to enhance the activity of certain anticancer drugs, such as cisplatin and doxorubicin. However, further studies are needed to fully understand the biochemical and physiological effects of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile.

Advantages And Limitations For Lab Experiments

One advantage of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile is its high enantiomeric purity, which allows for the study of its individual enantiomers and their respective biological activities. In addition, (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile is relatively easy to synthesize and can be obtained in high yield. However, one limitation of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile is its instability in aqueous solutions, which can make it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for the study of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile. One area of interest is the development of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile derivatives with improved stability and bioavailability. Another area of interest is the investigation of the mechanism of action of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile and its potential interactions with other cellular components. Finally, the potential clinical applications of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile, such as its use in combination therapy for cancer or viral infections, should be further explored.

Synthesis Methods

The synthesis of (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile involves the reaction of pyridine-2-carbaldehyde with ethyl bromopyruvate in the presence of a base, followed by the addition of sodium azide and triphenylphosphine. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile in high yield and enantiomeric purity.

Scientific Research Applications

(2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In addition, (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. This makes (2S,3S)-(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile a promising candidate for drug development, as it can potentially enhance the efficacy and reduce the toxicity of existing drugs.

properties

CAS RN

110038-41-0

Product Name

(2S,3S)-3-Pyridin-2-yloxirane-2-carbonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

(2S,3S)-3-pyridin-2-yloxirane-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-8(11-7)6-3-1-2-4-10-6/h1-4,7-8H/t7-,8-/m0/s1

InChI Key

BGFZKRLPYIIBTJ-YUMQZZPRSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H]2[C@@H](O2)C#N

SMILES

C1=CC=NC(=C1)C2C(O2)C#N

Canonical SMILES

C1=CC=NC(=C1)C2C(O2)C#N

synonyms

Oxiranecarbonitrile, 3-(2-pyridinyl)-, trans- (9CI)

Origin of Product

United States

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